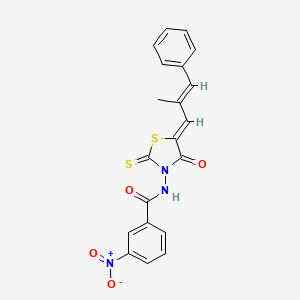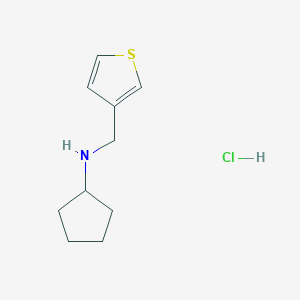![molecular formula C19H16FNO3 B2906651 N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 879587-96-9](/img/structure/B2906651.png)
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide, also known as FPhC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has several advantages for lab experiments, including its ease of synthesis and relatively low cost. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide. One potential direction is the development of new drugs based on N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide for the treatment of various diseases. Another direction is the study of the mechanism of action of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide in more detail, which could lead to the discovery of new targets for drug development. Additionally, the development of new synthesis methods for N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide could lead to the production of more potent and selective compounds.
Synthesis Methods
The synthesis of N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide involves several steps, including the reaction of 2-fluorobenzoyl chloride with 4-methylphenoxyacetic acid, followed by the cyclization of the resulting intermediate with 2-amino-5-methylfuran. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N-(2-fluorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-13-6-8-14(9-7-13)23-12-15-10-11-18(24-15)19(22)21-17-5-3-2-4-16(17)20/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYOSTQCBKODSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2906572.png)

![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2906576.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2906579.png)
![2-Chloro-N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide](/img/structure/B2906580.png)
![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2906582.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)
![Tert-butyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B2906584.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906589.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B2906591.png)